3-Bromo-4-chloro-5-nitropyridin-2-amine
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Overview
Description
3-Bromo-4-chloro-5-nitropyridin-2-amine is a heterocyclic organic compound with the molecular formula C5H3BrClN3O2 It is a derivative of pyridine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-nitropyridin-2-amine typically involves the nitration of 3-Bromo-4-chloropyridine followed by amination. The nitration process can be carried out using nitric acid and sulfuric acid as nitrating agents. The reaction is usually conducted at low temperatures to control the formation of by-products .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-nitropyridin-2-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Reagents like sodium acetate or cesium carbonate in polar protic solvents can be used for substitution reactions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Products depend on the nucleophile used; for example, using an amine can yield an amino derivative.
Reduction: Reduction of the nitro group yields 3-Bromo-4-chloro-5-aminopyridin-2-amine.
Scientific Research Applications
3-Bromo-4-chloro-5-nitropyridin-2-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and chlorine atoms can undergo substitution reactions. These interactions can affect various biochemical pathways, making the compound useful in research applications .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-2-chloro-5-nitropyridin-4-amine
- 2-Amino-3-bromo-5-nitropyridine
- 4-Amino-3-bromopyridine
Properties
Molecular Formula |
C5H3BrClN3O2 |
---|---|
Molecular Weight |
252.45 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3BrClN3O2/c6-3-4(7)2(10(11)12)1-9-5(3)8/h1H,(H2,8,9) |
InChI Key |
JSVHQSPLRPIGSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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